1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a pyrrolidine ring fused to a dihydroisoquinoline moiety, with an ethanone group attached to the isoquinoline ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a dihydroisoquinoline precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug development for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanol
- 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propane
Uniqueness: 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
138276-83-2 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(7-pyrrolidin-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H20N2O/c1-12(18)17-9-6-13-4-5-15(10-14(13)11-17)16-7-2-3-8-16/h4-5,10H,2-3,6-9,11H2,1H3 |
InChI Key |
QZLDOOUCJLGHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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